molecular formula C37H26N6Na6O21S6 B12790420 2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt CAS No. 75268-69-8

2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt

Cat. No.: B12790420
CAS No.: 75268-69-8
M. Wt: 1221.0 g/mol
InChI Key: GXPHIYDSBYLRLK-UHFFFAOYSA-H
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Description

2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups and azo linkages, making it a valuable molecule in chemical research and industrial applications.

Preparation Methods

The synthesis of 2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt involves multiple steps, including the introduction of sulfonic acid groups and azo linkages. The synthetic route typically starts with the sulfonation of naphthalene, followed by the coupling of the sulfonated naphthalene with diazonium salts derived from aromatic amines. The reaction conditions often involve acidic or basic environments to facilitate the formation of the desired product. Industrial production methods may involve large-scale sulfonation and diazotization processes to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid groups can undergo oxidation reactions, leading to the formation of sulfonate derivatives.

    Reduction: The azo linkages can be reduced to form amine derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. The sulfonic acid groups enhance its solubility in aqueous environments, while the azo linkages allow for interactions with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 2,3,6-Naphthalenetrisulfonic acid, 8,8’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt stands out due to its unique combination of sulfonic acid groups and azo linkages. Similar compounds include:

Properties

CAS No.

75268-69-8

Molecular Formula

C37H26N6Na6O21S6

Molecular Weight

1221.0 g/mol

IUPAC Name

hexasodium;8-[[5-methoxy-4-[[2-methoxy-5-methyl-4-[(3,6,7-trisulfonatonaphthalen-1-yl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-2,3,6-trisulfonate

InChI

InChI=1S/C37H32N6O21S6.6Na/c1-17-5-29(31(63-3)15-25(17)40-42-27-11-21(65(45,46)47)7-19-9-33(67(51,52)53)35(13-23(19)27)69(57,58)59)38-37(44)39-30-6-18(2)26(16-32(30)64-4)41-43-28-12-22(66(48,49)50)8-20-10-34(68(54,55)56)36(14-24(20)28)70(60,61)62;;;;;;/h5-16H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6

InChI Key

GXPHIYDSBYLRLK-UHFFFAOYSA-H

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C=C(C(=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C=C(C(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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